

The Discovery and History of 4-Cyclohexylphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Cyclohexylphenol

Cat. No.: B7723950

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyclohexylphenol, a substituted phenolic compound, has emerged from its historical roots as a key intermediate in the chemical industry to a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to **4-Cyclohexylphenol**. It details its physicochemical properties, outlines its primary synthesis routes with specific experimental protocols, and explores its applications, with a particular focus on its role in the development of selective estrogen receptor- β (ER β) agonists. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, materials science, and drug development.

Introduction

4-Cyclohexylphenol (CAS No. 1131-60-8) is an aromatic organic compound characterized by a cyclohexyl group attached to the para position of a phenol ring.^[1] Historically, its development is intertwined with the broader advancements in phenol alkylation chemistry, a field that gained prominence following the discovery of the Friedel-Crafts reaction in 1877.^[2] While not a naturally occurring compound, **4-Cyclohexylphenol** has found utility in a range of industrial applications, including the synthesis of polymers, resins, surfactants, and antioxidants.^{[3][4]} More recently, its rigid, hydrophobic cyclohexyl moiety combined with the hydrogen-bonding capability of the phenolic hydroxyl group has made it an attractive scaffold

for the design of targeted therapeutics, particularly selective estrogen receptor- β (ER β) agonists.^[5]

Physicochemical Properties

4-Cyclohexylphenol is a white to light yellow crystalline solid at room temperature.^[6] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₆ O	[6]
Molecular Weight	176.25 g/mol	[6]
CAS Number	1131-60-8	[1]
Melting Point	130-135 °C	[6]
Boiling Point	294 °C	[7]
Solubility in Water	66.66 mg/L at 25 °C	[3]
Appearance	White to light yellow crystalline solid	[6]
pKa	10.15 ± 0.13 (Predicted)	[3]

Historical Context and Discovery

The specific discovery of **4-Cyclohexylphenol** is not attributed to a single individual but rather evolved from the broader field of phenol alkylation chemistry. The foundational work for its synthesis was laid by Charles Friedel and James Crafts in 1877 with their discovery of the electrophilic substitution reaction that now bears their names.^[2] Early in the 20th century, the industrial demand for synthetic polymers and other materials spurred research into the modification of basic chemical feedstocks like phenol.

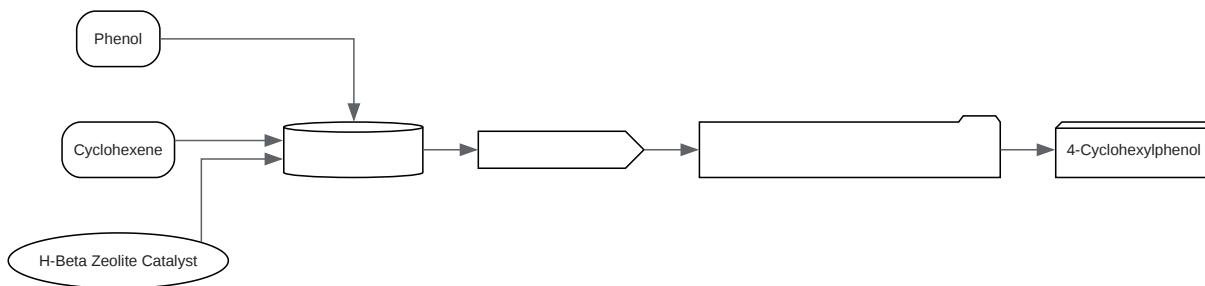
The alkylation of phenols, including with cyclic structures, was explored to create molecules with tailored properties such as increased durability and resistance to environmental factors for use in rubbers and plastics.^[8] The synthesis of **4-Cyclohexylphenol** would have been an

early example of such an investigation, likely achieved through the acid-catalyzed alkylation of phenol with cyclohexene or cyclohexanol. Over the years, the methodologies for its synthesis have been refined, moving from corrosive mineral acids to more environmentally benign solid acid catalysts like zeolites.[9][10]

Synthesis of 4-Cyclohexylphenol: Experimental Protocols

The two primary methods for the synthesis of **4-Cyclohexylphenol** are the Friedel-Crafts alkylation of phenol with cyclohexene or cyclohexanol, and the hydroalkylation of phenol.

Friedel-Crafts Alkylation of Phenol with Cyclohexene


This method involves the electrophilic substitution of a proton on the phenol ring with a cyclohexyl carbocation generated from cyclohexene in the presence of an acid catalyst.

Experimental Protocol:

- Materials: Phenol, cyclohexene, and a solid acid catalyst (e.g., H-Beta zeolite).
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol and the H-Beta zeolite catalyst. The typical molar ratio of phenol to cyclohexene is between 1:1 and 5:1, and the catalyst loading is around 5-10% by weight of the reactants. [9]
 - Heat the mixture to the reaction temperature, typically between 140-220 °C.[9]
 - Slowly add cyclohexene to the reaction mixture over a period of 1-2 hours.
 - Continue stirring the reaction mixture at the same temperature for a total of 2-12 hours.[9]
 - After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

- The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent like toluene or a hexane/ethanol mixture to yield pure **4-Cyclohexylphenol**.

Logical Workflow for Friedel-Crafts Alkylation:

[Click to download full resolution via product page](#)

Friedel-Crafts Alkylation Workflow

Hydroalkylation of Phenol

This one-pot synthesis route combines the hydrogenation of a portion of the phenol to cyclohexene or cyclohexanol, which then acts as the alkylating agent for the remaining phenol. This process typically utilizes a bifunctional catalyst.[\[11\]](#)

Experimental Protocol:

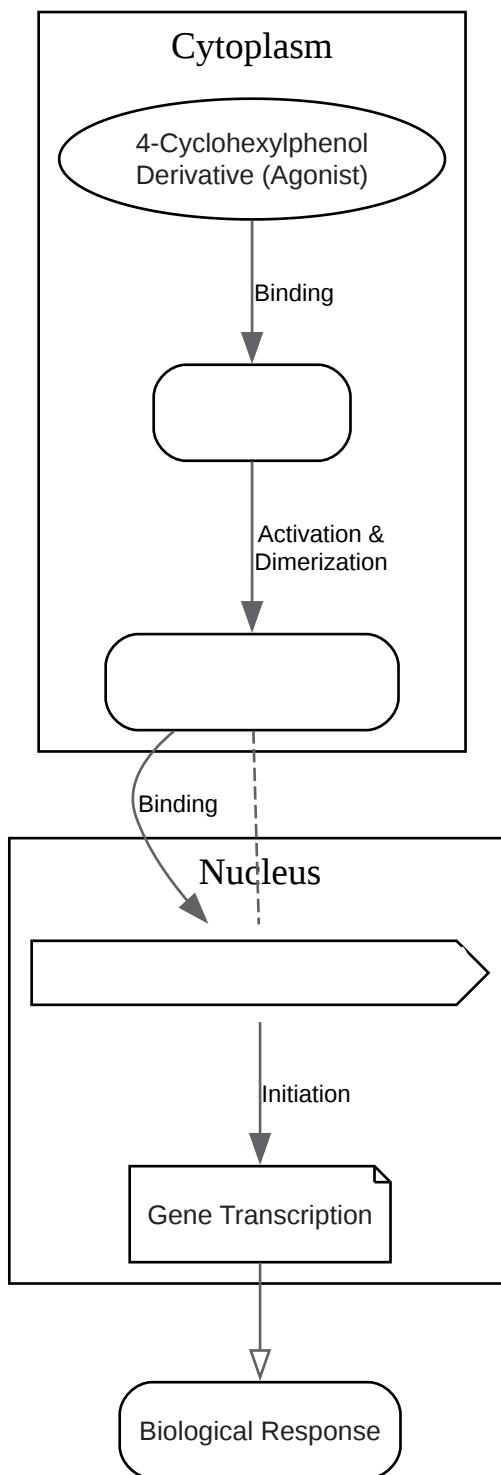
- Materials: Phenol, hydrogen gas, and a bifunctional catalyst (e.g., Palladium on a solid acid support like zeolite).
- Procedure:
 - Charge a high-pressure autoclave with phenol and the bifunctional catalyst.
 - Seal the autoclave and purge with an inert gas before introducing hydrogen gas to the desired pressure.

- Heat the mixture to the reaction temperature, typically in the range of 100-200 °C, while stirring.
- Maintain the reaction under hydrogen pressure for the specified duration, usually several hours.
- After the reaction, cool the autoclave, vent the excess hydrogen, and filter the catalyst.
- The product mixture is then worked up and purified as described in the Friedel-Crafts alkylation protocol.

Applications of 4-Cyclohexylphenol

Industrial Applications

4-Cyclohexylphenol serves as a versatile intermediate in the chemical industry. Its primary applications include:


- Polymers and Resins: It is used as a monomer or a modifying agent in the production of phenolic resins and other polymers to enhance their thermal stability and mechanical properties.^[3]
- Antioxidants: The phenolic hydroxyl group imparts antioxidant properties, making it useful as a stabilizer in plastics and rubber.^[6]
- Surfactants and Agrochemicals: It is a precursor in the synthesis of various surfactants and agrochemicals.^[3]

Role in Drug Development: A Scaffold for ER β Agonists

A significant and more recent application of **4-Cyclohexylphenol** is in the field of drug development. Its molecular structure has been identified as a privileged scaffold for the synthesis of selective estrogen receptor- β (ER β) agonists.^[5] The estrogen receptor has two main subtypes, ER α and ER β , which often have different and sometimes opposing biological functions.^[12] Selective activation of ER β is a therapeutic strategy for various conditions, including certain cancers, neurodegenerative diseases, and inflammatory disorders. The 4-cyclohexylphenyl moiety provides a suitable hydrophobic component that can be modified to achieve high affinity and selectivity for the ER β ligand-binding pocket.^[13]

Estrogen Receptor β (ER β) Signaling Pathway:

Upon binding of an agonist, such as a **4-Cyclohexylphenol** derivative, ER β dimerizes and translocates to the nucleus. In the classical genomic pathway, the ER β dimer binds to Estrogen Response Elements (EREs) on the DNA, leading to the recruitment of co-activators and the initiation of target gene transcription. ER β can also act through non-genomic pathways by interacting with cytoplasmic signaling molecules.[\[1\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)

Genomic Signaling Pathway of ER β Agonists

Conclusion

4-Cyclohexylphenol, a compound with a rich history rooted in the advancements of industrial organic chemistry, continues to be a molecule of significant interest. Its journey from a simple alkylated phenol to a key building block in the development of targeted therapeutics highlights the enduring importance of fundamental chemical synthesis. This guide has provided a detailed overview of its discovery, properties, and synthesis, with a particular emphasis on its emerging role in drug development. The provided experimental protocols and pathway diagrams are intended to equip researchers and scientists with the foundational knowledge required to explore the full potential of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. pnnl.gov [pnnl.gov]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of 4-(cyclopentyl)phenols as estrogen receptor agonists - American Chemical Society [acs.digitellinc.com]
- 6. Cas 1131-60-8,4-Cyclohexylphenol | lookchem [lookchem.com]
- 7. Phenol - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Estrogen Receptor Beta (ER β): A Ligand Activated Tumor Suppressor [frontiersin.org]
- 9. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
- 10. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 4-Cyclohexylphenol | High Purity | For Research Use [benchchem.com]
- 12. Estrogen receptor β : an overview and update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of 4-cycloheptylphenols as selective Estrogen receptor- β agonists (SERBAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and History of 4-Cyclohexylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7723950#discovery-and-history-of-4-cyclohexylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com